molecular formula C7H9F2N3 B6611117 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane CAS No. 2866318-66-1

1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane

Cat. No.: B6611117
CAS No.: 2866318-66-1
M. Wt: 173.16 g/mol
InChI Key: WEPRJZGCXPLKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and reduced metabolic susceptibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane typically involves the reaction of alkyl iodides with [1.1.1]propellane. This reaction is performed in flow and requires only light, without the need for catalysts, initiators, or additives . The reaction is clean enough that, in many cases, evaporation of the reaction mixture provides products in around 90% purity that can be directly used in further transformations without any purification .

Industrial Production Methods

For industrial production, the same light-enabled scalable synthesis method can be employed. This method allows the production of bicyclo[1.1.1]pentane derivatives in milligram, gram, and even kilogram quantities . The scalability and simplicity of this method make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution Reactions: Substituted bicyclo[1.1.1]pentane derivatives.

    Reduction Reactions: Amino-substituted bicyclo[1.1.1]pentane derivatives.

    Oxidation Reactions: Oxidized bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(azidomethyl)-2,2-difluorobicyclo[1.1.1]pentane
  • 1-(azidomethyl)-3-methylbicyclo[1.1.1]pentane
  • 1-(azidomethyl)-2,2-difluoro-3-ethylbicyclo[1.1.1]pentane

Uniqueness

1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane is unique due to the presence of both the azido and difluoro groups on the bicyclo[1.1.1]pentane scaffold.

Properties

IUPAC Name

1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3/c1-5-2-6(3-5,4-11-12-10)7(5,8)9/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPRJZGCXPLKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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